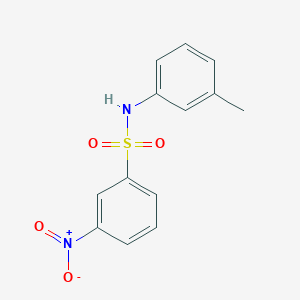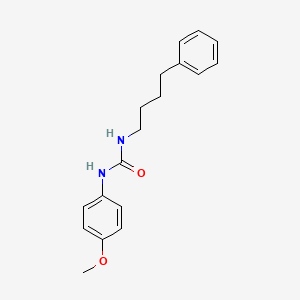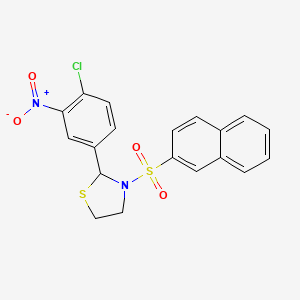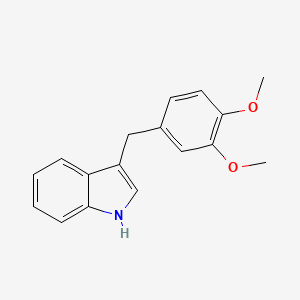
N-(3-methylphenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-nitrobenzenesulfonamide, also known as this compound, is a chemical compound with the molecular formula C13H12N2O4S. It is a white or yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been extensively studied for its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes like carbonic anhydrase, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound(3-methylphenyl)-3-nitrobenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been found to inhibit the growth of various cancer cell lines like HeLa, MCF-7, and A549. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide in lab experiments include its relatively low cost, its ability to inhibit the growth of a wide range of microorganisms and cancer cells, and its potential use as an enzyme inhibitor. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide. These include:
1. Further studies to fully understand its mechanism of action and potential use as an enzyme inhibitor.
2. Studies to determine its potential use as an antitumor agent.
3. Studies to determine its potential use as an antibacterial and antifungal agent.
4. Studies to determine its potential use in the treatment of inflammatory disorders.
5. Studies to determine its potential use as an antioxidant.
In conclusion, this compound(3-methylphenyl)-3-nitrobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, as well as anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide can be synthesized through a two-step process. The first step involves the nitration of 3-methylacetophenone with a mixture of nitric acid and sulfuric acid to form 3-methyl-4-nitroacetophenone. The second step involves the reaction of 3-methyl-4-nitroacetophenone with sulfanilamide in the presence of a base like sodium carbonate to form this compound(3-methylphenyl)-3-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-nitrobenzenesulfonamide(3-methylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an enzyme inhibitor.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-4-2-5-11(8-10)14-20(18,19)13-7-3-6-12(9-13)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBZINOWXNVCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)

![1-cyclohexyl-2-{[5-(2-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)


![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)
![ethyl 4-ethyl-5-methyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5014269.png)

![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)
